decyl isonicotinate

描述

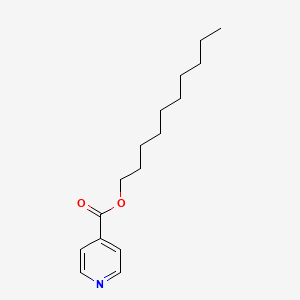

Structure

2D Structure

3D Structure

属性

IUPAC Name |

decyl pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-14-19-16(18)15-10-12-17-13-11-15/h10-13H,2-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQDHSSRNVWWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Synthesis of Structurally Related Isonicotinate (B8489971) Derivatives

Homologous Alkyl Isonicotinate Series

The synthesis of alkyl isonicotinates, including decyl isonicotinate, typically involves the esterification of isonicotinic acid with the corresponding alcohol. Various established chemical methods can be employed for this transformation, often utilizing acid catalysts or coupling reagents. These methods are generally applicable to a range of alcohols, from short-chain to long-chain fatty alcohols like decyl alcohol, allowing for the preparation of a homologous series of isonicotinate esters.

Common esterification strategies include:

Acid-Catalyzed Esterification: Reacting isonicotinic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), often under reflux conditions. For example, the esterification of isonicotinic acid with methanol (B129727) using sulfuric acid as a catalyst has been reported, yielding methyl isonicotinate researchgate.net. Similarly, thionyl chloride can be used in methanol at elevated temperatures researchgate.net.

Coupling Reagent Mediated Esterification: Methods employing coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) in conjunction with 4-(dimethylamino)pyridine (DMAP) in solvents like dimethylformamide (DMF) are effective for forming esters, particularly with more complex alcohols like substituted phenols mdpi.comsemanticscholar.org.

Acylation Followed by Esterification: Isonicotinic acid can be converted into an activated form, such as an acylating agent, which then reacts with the alcohol. For instance, using oxalyl chloride as an acylating agent in the presence of a catalyst like N,N-dimethylformamide (DMF) allows for esterification with various alcohols google.com.

Catalytic Methods: The use of catalysts such as hydrogen forms of natural zeolites, often enhanced by microwave (MW) or ultrasound (US) irradiation, can facilitate the esterification of isonicotinic acid with alcohols like ethanol, leading to ethyl isonicotinate researchgate.net.

The preparation of this compound would follow these general esterification pathways, utilizing decyl alcohol as the alcoholic component.

Table 1: Common Esterification Methods for Isonicotinic Acid

| Method/Catalyst | Reagent(s) | Solvent | Conditions | Yield | Reference(s) |

| Acid Catalysis | Alcohol (e.g., Methanol) | Methanol | Reflux, 8 hrs | Not specified | researchgate.net |

| Thionyl Chloride | Alcohol (e.g., Methanol) | Methanol | 0°C to 50°C, 12 hrs | Not specified | researchgate.net |

| Acylation/Esterification | Alcohol, Acylating agent (e.g., Oxalyl Chloride) | Dichloromethane | 10-50°C | Not specified | google.com |

| DCC/DMAP | Alcohol (e.g., Phenol) | DMF | Not specified | 31-36% | semanticscholar.org |

| Zeolites (MW/US Irradiation) | Ethanol | Ethanol | 80°C | Not specified | researchgate.net |

Isoniazid-Derived Analogs and Related Pyridine (B92270) Carboxylates

Isoniazid (B1672263), chemically known as isonicotinic acid hydrazide (INH), is a crucial derivative of isonicotinic acid and a well-established antitubercular agent wikipedia.orgresearchgate.net. The synthesis of isoniazid and its numerous derivatives represents a significant area of research within pyridine carboxylate chemistry. These derivatives are often synthesized by modifying either the isonicotinic acid core or the hydrazide functionality.

Key synthetic strategies for isoniazid-derived analogs include:

Hydrazone Formation: A prevalent method involves the condensation reaction between isonicotinic acid hydrazide and various aromatic or heteroaromatic aldehydes and ketones. This reaction forms hydrazone linkages (–C=N–NH–) and yields a diverse array of isonicotinoyl hydrazone derivatives mdpi.comnih.govresearchgate.netbuketov.edu.kzcsic.esnih.govrsc.org. These reactions are typically carried out in alcoholic or acidic media, often under reflux, and can be accelerated and improved in yield by employing microwave irradiation buketov.edu.kz.

Acylation of the Hydrazide Moiety: The terminal amine group of isoniazid can be acylated using acid chlorides or anhydrides, leading to N-acylhydrazide derivatives. For instance, treatment of pyridine-4-carboxylic acid hydrazide with substituted arylsulfonyl and benzoyl chlorides has yielded novel derivatives researchgate.netnih.gov.

Modification of the Pyridine Ring: While modifications to the pyridine ring of isoniazid can significantly impact its activity, synthetic routes exist for preparing substituted isonicotinic acids, which can then be converted to hydrazides or esters. For example, C4-selective carboxylation of pyridines using carbon dioxide (CO₂) has been developed as a method to synthesize isonicotinic acid derivatives chemistryviews.org.

Synthesis of Isoniazid from Esters: Isonicotinic acid esters, such as ethyl isonicotinate, can be reacted with hydrazine (B178648) hydrate (B1144303) to produce isoniazid researchgate.net. This pathway highlights the interconversion between different isonicotinic acid derivatives.

Table 2: Synthesis of Isoniazid Derivatives (Hydrazones and Acylhydrazides)

| Starting Materials | Reaction Type | Conditions | Yield | Notes | Reference(s) |

| Isonicotinic acid hydrazide + Aldehyde/Ketone | Condensation (Hydrazone formation) | Reflux in alcohol/acetic acid; Microwave irradiation possible | Excellent/Good | Microwave activation can improve yield and reduce reaction time. | mdpi.comnih.govbuketov.edu.kzcsic.esnih.govrsc.org |

| Isonicotinic acid hydrazide + Arylsulfonyl/Benzoyl Chlorides | Acylation | Not specified | Not specified | Forms novel N-acylhydrazide derivatives. | researchgate.netnih.gov |

| Isonicotinic acid ester + Hydrazine hydrate | Nucleophilic substitution (Hydrazinolysis) | Not specified | Not specified | Pathway to synthesize isoniazid. | researchgate.net |

Conjugates and Hybrid Molecules Incorporating the Isonicotinate Moiety

The isonicotinate moiety, as present in this compound and isonicotinic acid itself, can be incorporated into larger, more complex molecular architectures through various conjugation and hybridization strategies. These approaches aim to create hybrid molecules with potentially novel or enhanced properties by linking the isonicotinate unit to other pharmacophores or functional groups.

Synthetic approaches for creating such conjugates and hybrid molecules include:

Amide and Ester Coupling: The carboxylic acid group of isonicotinic acid can be coupled with amines or alcohols using standard peptide coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form amide or ester linkages, respectively. For example, isonicotinic acid has been conjugated to 3-amino-1-propanol via EDC/NHS coupling to yield 3-aminopropyl isonicotinate rsc.org.

Click Chemistry (CuAAC): Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for forming 1,2,3-triazole rings, which can serve as linkers. This reaction has been used to synthesize 1,2,3-triazole-isonicotinate derivatives by reacting aromatic azides with ethynylisonicotinates, often with high yields tandfonline.com.

Condensation Reactions: Similar to hydrazone formation, the isonicotinic acid hydrazide moiety can participate in condensation reactions with other functionalized molecules to form hybrid structures. For instance, thiazolidinedione (TZD) derivatives have been condensed with isonicotinic acid hydrazide to create TZD-PCH hybrid molecules mdpi.com.

Hybridization with Other Pharmacophores: The isonicotinate or isoniazid structure can be directly fused or linked to other biologically active scaffolds, such as quinoline (B57606) or pyrazinoic acid, to generate hybrid compounds with combined or synergistic activities rsc.orgacs.org.

Table 3: Synthesis of Hybrid Molecules Incorporating the Isonicotinate Moiety

| Target Hybrid Molecule Type | Key Reaction / Strategy | Reactants | Conditions | Yield | Reference(s) |

| Isonicotinic acid conjugates | EDC/NHS coupling | Isonicotinic acid, Amino-alcohol (e.g., 3-amino-1-propanol) | Not specified | Not specified | rsc.org |

| 1,2,3-Triazole-isonicotinates | CuAAC (Click Chemistry) | Aromatic azides, Ethynylisonicotinates | Not specified | 89–96% | tandfonline.com |

| TZD-PCH Hybrids | Condensation | Thiazolidinedione (TZD) derivatives, Isonicotinic acid hydrazide | Ethanol, Reflux | Not specified | mdpi.com |

| Pyrazinoic acid-isoniazid hybrids | Conjugation via amino acid linkers / Direct linkage | Pyrazinoic acid derivatives, Isoniazid | Microwave irradiation, Benzotriazole methodology | Excellent | rsc.org |

| Quinoline-isonicotinic acid hydrazide | Molecular Hybridization (MH) | Quinoline derivatives, Isonicotinic acid hydrazide | Not specified | Not specified | acs.org |

List of Chemical Compounds Mentioned:

this compound

Isonicotinic acid (Pyridine-4-carboxylic acid)

Isonicotinic acid hydrazide (Isoniazid, INH)

Alkyl isonicotinates

Methyl isonicotinate

Ethyl isonicotinate

Decyl alcohol

Methanol

Ethanol

Sulfuric acid (H₂SO₄)

Thionyl chloride (SOCl₂)

N,N′-dicyclohexylcarbodiimide (DCC)

4-(dimethylamino)pyridine (DMAP)

Dimethylformamide (DMF)

Oxalyl chloride

N,N-dimethylformamide (DMF)

Hydrogen forms of natural zeolites

Aromatic aldehydes

Aromatic ketones

N-acylhydrazide derivatives

Arylsulfonyl chlorides

Benzoyl chlorides

3-amino-1-propanol

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)

N-hydroxysuccinimide (NHS)

Aromatic azides

Ethynylisonicotinates

Thiazolidinedione (TZD) derivatives

Pyrazinoic acid

Quinoline derivatives

Advanced Analytical Characterization and Structural Elucidation

Spectroscopic Analysis for Molecular Structure and Dynamics

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, yielding information about its functional groups, electronic structure, and atomic connectivity.

NMR spectroscopy is a cornerstone for structural elucidation, providing detailed information about the hydrogen (1H) and carbon (13C) environments within a molecule. For decyl isonicotinate (B8489971), the expected spectral features would arise from its pyridine (B92270) ring and the long aliphatic decyl chain.

1H NMR Spectroscopy: The pyridine ring protons of decyl isonicotinate are anticipated to appear in the aromatic region, typically between δ 7.5 and 9.0 ppm, exhibiting characteristic doublet patterns due to coupling within the pyridine ring. The proton directly attached to the ester carbonyl group (adjacent to the oxygen) is expected to resonate as a triplet in the aliphatic region, likely around δ 4.0-4.5 ppm, due to its proximity to the electronegative oxygen atom. The remaining nine methylene (B1212753) (CH₂) groups of the decyl chain are expected to produce a series of overlapping signals in the δ 1.2-1.6 ppm range. The terminal methyl group (CH₃) of the decyl chain would typically appear as a triplet or singlet in the upfield region, around δ 0.8-1.0 ppm. Specific 1H NMR data for this compound was not detailed in the provided search results, beyond a general mention of signals for the pyridine ring vulcanchem.com.

13C NMR Spectroscopy: The carbonyl carbon of the ester group is expected to resonate at a characteristic downfield chemical shift, typically between δ 165 and 175 ppm. The carbon atom directly bonded to the ester oxygen in the decyl chain would appear in the range of δ 60-70 ppm. The pyridine ring carbons would exhibit signals in the aromatic region (δ 120-150 ppm), with distinct shifts for each carbon based on its electronic environment and substitution pattern. The aliphatic carbons of the decyl chain would resonate in the upfield region, with the carbon adjacent to the ester oxygen being most deshielded, and the terminal methyl carbon appearing at the highest field. PubChem nih.gov indicates that 13C NMR spectra are available via SpectraBase, though specific data points were not detailed in the snippets.

2D NMR Techniques: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), could further confirm proton-proton and proton-carbon connectivities, respectively, thereby solidifying the structural assignment. However, specific 2D NMR data for this compound was not found in the provided search results.

IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Characteristic Absorptions: For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group is expected to be observed around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester linkage typically appear in the region of 1100-1300 cm⁻¹. The pyridine ring would exhibit characteristic skeletal vibrations, often seen as multiple bands in the 1600-1400 cm⁻¹ range. The aliphatic C-H stretching vibrations of the decyl chain are expected to be prominent in the region of 2850-2960 cm⁻¹. PubChem nih.gov indicates the availability of vapor phase IR spectra, but specific peak assignments for this compound were not detailed.

UV-Vis spectroscopy probes electronic transitions within a molecule, providing insights into conjugated systems and chromophores.

Electronic Transitions: The pyridine ring in this compound contains a conjugated π-electron system, which is expected to exhibit characteristic π→π* electronic transitions in the UV region, typically around 260-280 nm, and potentially weaker n→π* transitions at longer wavelengths. The ester group itself does not typically possess strong UV absorption in this region. Specific UV-Vis absorption maxima (λmax) for this compound were not detailed in the provided search results.

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound.

Molecular Ion and Fragmentation: this compound has a molecular formula of C₁₆H₂₅NO₂. PubChem nih.gov reports a molecular weight of 263.37 g/mol and an exact mass of 263.188529040 Da. Gas Chromatography-Mass Spectrometry (GC-MS) analysis has identified key fragments, with the most abundant ion peaks observed at m/z 124, 106, and 107 nih.gov. These fragments likely arise from the cleavage of the ester bond and fragmentation of the decyl chain and/or the pyridine ring. HRMS could provide a highly accurate mass measurement, confirming the elemental composition.

Table 3.1.4.1: Key Mass Spectrometry Data for this compound

| Parameter | Value (m/z) | Source |

|---|---|---|

| Molecular Weight | 263.37 | PubChem nih.gov |

| Exact Mass | 263.188529040 | PubChem nih.gov |

| Top Peak (GC-MS) | 124 | PubChem nih.gov |

| 2nd Highest Peak (GC-MS) | 106 | PubChem nih.gov |

Raman spectroscopy, like IR spectroscopy, probes molecular vibrations but through inelastic scattering of monochromatic light. It is complementary to IR, as certain vibrational modes that are weak or inactive in IR may be strong in Raman spectra, and vice versa.

Vibrational Modes: Raman spectroscopy would reveal characteristic vibrational modes associated with the pyridine ring and the aliphatic decyl chain of this compound. These could include C-C stretching, C-H bending, and ring breathing modes. Specific Raman spectral data for this compound was not found in the provided search results dntb.gov.uaspectrabase.comrsc.orgnih.govpcronline.com.

Chromatographic Separation and Impurity Profiling

Chromatographic techniques are essential for separating mixtures and assessing the purity of a compound by identifying and quantifying impurities.

Separation Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed for the separation and analysis of organic compounds and their impurities ijrpr.comnih.govbiomedres.us. HPLC is particularly useful for non-volatile or thermally labile compounds, while GC is suitable for volatile and thermally stable substances. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative assessment and preliminary impurity screening ijrpr.combiomedres.us.

Impurity Profiling: Impurity profiling involves the systematic identification, characterization, and quantification of all impurities present in a substance, including process-related impurities (e.g., starting materials, by-products, reagents), degradation products, and residual solvents ijrpr.comnih.govbiomedres.us. Regulatory guidelines emphasize the importance of impurity profiling to ensure the safety and efficacy of chemical products ijrpr.comnih.gov. Techniques like GC-MS and LC-MS are often used in conjunction with chromatographic separation for the definitive identification of impurities ijrpr.comnih.govbiomedres.us. While the principles and methods of impurity profiling are well-established ijrpr.comnih.govbiomedres.usresearchgate.netresearchgate.net, specific impurity profiles for this compound were not detailed in the provided search results. The Kovats Retention Index (1920 on a semi-standard non-polar column) provides a valuable parameter for GC-based separation and identification nih.gov.

Compound List

this compound

Isonicotinic acid

Decanol

Isonicotinic acid hydrazide (INH)

Ethyl isonicotinate

Niacin (Nicotinic Acid)

Isonicotinate-derived meso-arylporphyrin

4-acetylpyridine (B144475) (4-acpy)

Isonicotinic acid polyethylene (B3416737) glycol esters

Sodium dodecyl sulfate (B86663)

Dodecyl nicotinate (B505614)

Isooctyl decyl phthalate (B1215562)

4-Formyl-2-methoxyphenyl Isonicotinate

Configurational and Stereochemical Assignments

The configurational and stereochemical characterization of this compound reveals it to be an achiral molecule. This determination is fundamental to understanding its physical properties and potential interactions.

Structural Basis for Achirality: this compound is an ester formed from isonicotinic acid (pyridine-4-carboxylic acid) and 1-decanol. The structure consists of a pyridine ring substituted at the 4-position with a carboxylate group, which is esterified with a ten-carbon straight-chain alcohol (decyl group). Analysis of the molecular structure indicates the absence of any stereogenic centers, such as chiral carbon atoms, where a carbon atom is bonded to four different substituents. Consequently, this compound does not exhibit enantiomerism or diastereomerism.

Research Findings on Stereochemistry: Detailed structural analysis, as confirmed by computational and database information, explicitly states the absence of stereocenters within the this compound molecule. This finding is critical for its stereochemical assignment, confirming that the compound exists as a single, non-chiral entity.

Data Table: Stereochemical Characterization of this compound

To summarize the stereochemical assignment, the following table is presented, based on the available structural data:

| Property | Value/Assignment | Supporting Data/Source |

| Presence of Chiral Centers | None | Defined Atom Stereocenter Count: 0 aablocks.com |

| Molecular Chirality | Achiral | Based on structural analysis and absence of stereogenic centers |

| Potential Stereoisomers | Not applicable | Due to the molecule's achiral nature |

Compound Name List:

this compound

Isonicotinic acid

1-Decanol

Molecular Interactions and Biological Activity Mechanisms Non Clinical, Non Human Focus

Metal Ion Complexation and Extraction Mechanisms

The isonicotinate (B8489971) moiety of decyl isonicotinate contains a nitrogen atom within a pyridine (B92270) ring and a carboxylate group (in its esterified form), which can act as potential coordination sites for metal ions. This allows the molecule to function as a chelating agent, particularly for transition metal ions. nih.gov

The extraction of metal ions from an aqueous phase into an organic phase by a chelating agent like this compound is governed by both equilibrium and kinetic factors. researchgate.netscilit.com Equilibrium studies, often described by models such as the Langmuir or Freundlich isotherms, can determine the maximum extraction capacity of the chelating agent. mdpi.com Kinetic studies, which can be analyzed using models like the pseudo-first-order or pseudo-second-order rate equations, provide information on the rate of the extraction process. mdpi.comnih.gov

Table 3: Parameters for Studying Metal Ion Extraction by this compound

| Study Type | Key Parameters | Information Obtained |

|---|---|---|

| Equilibrium Studies | Adsorption Isotherms (e.g., Langmuir, Freundlich), Distribution Ratio | Maximum extraction capacity, affinity of the chelator for the metal ion. |

| Kinetic Studies | Rate Constants (e.g., from pseudo-second-order model), Activation Energy | Rate of metal ion extraction, mechanism of the extraction process. mdpi.com |

The selectivity of a chelating agent for a particular metal ion is a crucial aspect of its function. bohrium.com This selectivity is determined by the stability of the formed metal-ligand complex, which is quantified by the stability constant (log β). mdpi.com A higher stability constant indicates a stronger affinity of the chelator for the metal ion. mdpi.com The isonicotinate group is expected to show some selectivity among different metal ions based on factors such as the charge, size, and preferred coordination geometry of the metal.

For instance, Cu(II) often forms stable square planar or distorted octahedral complexes, while Zn(II) typically prefers tetrahedral geometries, and Fe(III) favors octahedral coordination. The ability of one or more this compound molecules to satisfy these coordination preferences will influence the stability of the resulting complex. Competition studies, where multiple metal ions are present, are essential for determining the selectivity profile of a chelating agent. nih.gov It is known that many iron(III)-selective chelators also have a significant affinity for zinc(II). nih.gov

Table 4: Factors Influencing Chelation Selectivity of this compound

| Metal Ion Property | Influence on Chelation |

|---|---|

| Ionic Radius | Affects the fit within the chelating cavity. |

| Charge Density | Influences the strength of electrostatic interactions. |

| Preferred Coordination Geometry | Determines the stoichiometry and three-dimensional structure of the complex. |

| Hard/Soft Acid-Base Character | The pyridine nitrogen is a borderline base, and the ester oxygen is a hard base, influencing affinity for different metal ions. |

The formation of a metal complex in solution is a substitution reaction where solvent molecules in the metal ion's primary coordination sphere are replaced by the ligand molecules. dalalinstitute.comscilit.com This process of desolvation is a critical and often rate-determining step in complex formation. chemrxiv.org The energy required to remove the coordinated solvent molecules (the solvation energy) must be overcome for the ligand to bind.

Cellular and Subcellular Interaction Mechanisms (In Vitro, Non-Human Cell Lines)

The in vitro effects of this compound on non-human cell lines are understood through its influence on cell viability, metabolic processes, and interactions with specific subcellular compartments. As a cationic amphiphilic drug (CAD), its structure, featuring a lipophilic decyl tail and a hydrophilic, weakly basic isonicotinate head, dictates its cellular behavior.

The impact of chemical compounds on cell proliferation and viability is commonly assessed using in vitro cytotoxicity assays on various cell lines. While specific studies focusing solely on this compound are not extensively detailed, the effects of related cationic amphiphilic structures and chalcone (B49325) derivatives on cancer cell lines provide a framework for its potential activity.

General Research Findings:

Dose-Dependent Cytotoxicity: The cytotoxic effects of many chemical agents on cancer cell lines, such as breast adenocarcinoma (MCF-7) and triple-negative breast cancer (MDA-MB-231), are typically dose-dependent. nih.govmdpi.com For instance, certain synthetic chalcones have demonstrated significant inhibition of cancer cell growth at concentrations in the micromolar range. mdpi.com

Selective Activity: A crucial aspect of cytotoxic compounds is their differential activity between tumor and non-tumor cell lines. mdpi.com Some compounds exhibit higher toxicity toward cancer cells, which may be attributed to differences in membrane composition, fluidity, or metabolic rate between cancerous and normal cells. nih.govnih.gov

Mechanisms of Cell Death: Inhibition of cell proliferation can occur through various mechanisms, including the induction of apoptosis (programmed cell death) or necrosis. nih.gov Apoptosis is often identified by characteristic morphological changes and DNA fragmentation. nih.gov Studies on proliferating cells have shown that some agents induce cell death primarily through necrosis rather than apoptosis. nih.gov

The evaluation of a compound's influence on cell viability is a critical step in understanding its biological activity profile. The table below outlines common cell lines and assays used for this purpose.

| Parameter | Description | Example Cell Lines (Non-Human Focus Implied) | Common Assays |

| Cell Viability | Measures the proportion of live, healthy cells in a population. | MCF-7 (Breast Cancer), MDA-MB-231 (Breast Cancer), A549 (Lung Cancer), HeLa (Cervical Cancer) nih.govnih.govresearchgate.net | MTT Assay, Neutral Red Uptake (NRU) mdpi.com |

| Cell Proliferation | Measures the increase in the number of cells over time. | 3T3-L1 (Mouse Fibroblast), Panc 10.05 (Pancreatic Cancer) nih.gov | Cell counting, BrdU incorporation |

| Cytotoxicity | Measures the quality of a compound being toxic to cells. | HepG2 (Liver Cancer), Caco-2 (Colon Cancer) mdpi.com | LDH Assay, CCK-8 Assay mdpi.com |

Xenobiotics are primarily metabolized by a group of enzymes known as the cytochrome P450 (CYP) superfamily. nih.gov The expression and activity of these enzymes, particularly in the liver, are critical for the detoxification or, in some cases, the bioactivation of foreign compounds.

Modulation of CYP Enzymes:

CYP1A1: This enzyme is extensively studied for its role in metabolizing polycyclic aromatic hydrocarbons (PAHs), such as benzo-a-pyrene, into carcinogenic derivatives. nih.gov The expression of CYP1A1 is regulated by the aryl hydrocarbon receptor (AHR). nih.gov Various phytochemicals and synthetic compounds can act as chemopreventive agents by inhibiting the activity or expression of CYP1A1. nih.gov

CYP3A4: This is a major human CYP enzyme responsible for the metabolism of a large number of drugs. Its expression can be significantly downregulated by inflammatory stimuli, such as the cytokine Interleukin-6 (IL-6), in in-vitro human liver models. mdpi.com Studies in primary human hepatocytes have shown that IL-6 and another cytokine, IL-1β, potently suppress CYP3A4 mRNA and protein levels. mdpi.com

Gene Expression Analysis: Integrative transcriptomic analysis using methods like RNA-sequencing allows for a broad view of how a substance alters gene expression profiles. mdpi.com Chronic exposure of normal human cholangiocytes to alcohol, for example, was shown to alter gene expression, including genes involved in cell cycle progression like CCND1 and matrix metalloproteinase-2 (MMP-2), which are linked to tumorigenesis and tumor progression. mdpi.com While specific transcriptomic data for this compound is not available, its interaction with cellular systems would likely involve changes in the expression of genes related to metabolism, stress response, and cell death pathways.

A key mechanism of action for this compound is its interaction with lysosomes, which is characteristic of lysosomotropic agents. nih.govmdpi.com

Mechanism of Lysosomal Trapping: Lysosomotropic compounds are typically weakly basic amines that possess a hydrophobic ring structure and a hydrophilic side chain with a cationic amine group. nih.gov This amphiphilic nature allows them to diffuse across cellular membranes in their neutral, non-ionized state. Upon entering the acidic environment of the lysosome (pH ~4.5-5.0), the basic amine group becomes protonated. nih.gov This ionization "traps" the compound within the lysosome, as the charged molecule cannot easily diffuse back across the lysosomal membrane. nih.govmdpi.com

Consequences of Lysosomal Accumulation:

Lysosomal Membrane Permeabilization (LMP): The continuous accumulation of these agents within the lysosome leads to their direct interaction with the organelle's membrane. nih.gov As lysosomotropic detergents, they disrupt membrane dynamics, leading to swelling, vacuolization, and eventual permeabilization of the lysosomal membrane. nih.govmdpi.com

Induction of Cell Death: LMP results in the leakage of lysosomal hydrolases, such as cathepsins, into the cytosol. nih.gov The release of these enzymes can trigger a cascade of events leading to programmed cell death, a process known as lysosome-dependent cell death (LDCD). nih.govnih.gov This cell death pathway can be independent of common apoptosis modulators like p53 and caspases, making it a promising mechanism for targeting cancer cells that are resistant to conventional therapies. mdpi.comnih.gov Cancer cells can be particularly sensitive to lysosomotropic drugs, potentially due to differences in lysosomal pH compared to normal cells. mdpi.com

The table below summarizes the key features of this compound's proposed interaction with lysosomes.

| Feature | Mechanism | Consequence |

| Chemical Property | Cationic amphiphilic drug (CAD); weakly basic amine. nih.govmdpi.com | Allows diffusion across cell membranes in a neutral state. |

| Accumulation | Becomes protonated and trapped in the acidic lysosomal lumen ("lysosomal trapping"). nih.gov | Achieves high intralysosomal concentrations. |

| Membrane Interaction | Acts as a detergent, disrupting the lysosomal membrane. nih.gov | Lysosomal Membrane Permeabilization (LMP). |

| Cellular Outcome | Release of cathepsins and other hydrolases into the cytosol. mdpi.comnih.gov | Induction of lysosome-dependent cell death. |

The biological activity of a compound is often mediated by its binding to and modulation of specific enzymes or proteins.

Enzyme Inhibition: The ability of a compound to inhibit an enzyme is a common mechanism of action. Techniques like isothermal titration calorimetry (ITC) can provide a complete kinetic characterization of an enzyme inhibitor, determining both its strength (binding constant) and mode of inhibition (e.g., competitive, non-competitive) in a single experiment. nih.gov For example, this method has been used to validate the competitive inhibition of trypsin by benzamidine. nih.gov While the specific enzyme targets of this compound are not fully elucidated, its structural components suggest potential interactions. The isonicotinate moiety is a key feature of the antitubercular drug isoniazid (B1672263), which targets a mycobacterial enzyme. nih.gov

Protein Binding: Beyond enzyme active sites, compounds can bind to other proteins, including transport proteins and chaperones. The journey of protein toxins like ricin through the cell involves interactions with various intracellular proteins and chaperones, which are crucial for the toxin to reach its target and exert its effect. nih.govmdpi.com It is plausible that this compound, upon entering the cell, interacts with various intracellular proteins which may influence its localization and ultimate biological effect. Affinity chromatography is a traditional and powerful method used to identify interactions between a compound (ligand) and its target proteins. nih.gov

Biological Action Mechanisms in Model Systems (Non-Human, Non-Clinical)

This compound's structure suggests potential antimicrobial activity, particularly against mycobacteria, based on its isonicotinate component and the lipophilic decyl chain.

Proposed Antimycobacterial Mechanism: The primary mechanism is hypothesized to be analogous to that of isoniazid (INH), a cornerstone drug for treating tuberculosis. nih.gov

Lipophilic Transport: The long, ten-carbon decyl chain confers significant lipophilicity to the molecule. This property is thought to enhance its ability to permeate the complex, lipid-rich cell wall of mycobacteria, such as Mycobacterium tuberculosis. nih.govmdpi.com In this model, this compound acts as a transport vehicle to deliver the active isonicotinate moiety into the bacterium. nih.gov

Intracellular Activation: Once inside the mycobacterium, it is proposed that the ester bond of this compound is hydrolyzed by bacterial enzymes. This hydrolysis would release the active component, isonicotinic acid (or its hydrazide equivalent, INH, in related compounds), and decanol. nih.gov

Inhibition of Mycolic Acid Synthesis: The liberated isonicotinic acid moiety, after being activated by the mycobacterial enzyme KatG, is known to inhibit the synthesis of mycolic acids. nih.govoregonstate.education Mycolic acids are essential, long-chain fatty acids that are a unique and critical component of the mycobacterial cell wall. Disruption of their synthesis compromises the structural integrity of the cell wall, leading to bacterial cell death. oregonstate.education

Contribution of the Decyl Chain: The importance of the alkyl chain length has been noted for other antimicrobial compounds. Studies on other esters, such as decyl cinnamate, have shown antifungal activity against various Candida species, highlighting the contribution of the decyl group to antimicrobial action. mdpi.com Increasing lipophilicity can enhance membrane permeation, although excessive length can also reduce water solubility, potentially creating a parabolic relationship between chain length and activity. mdpi.com General mechanisms of antimicrobial action for other compounds include disruption of the plasma membrane, damage to nucleic acids and proteins, and inhibition of metabolic pathways. mdpi.comnih.gov

The table below outlines the proposed antimicrobial mechanism of this compound.

| Step | Action | Rationale |

| 1. Penetration | The lipophilic decyl chain facilitates passage across the mycobacterial cell wall. | The mycobacterial cell wall is rich in lipids, favoring the entry of lipophilic molecules. nih.govmdpi.com |

| 2. Hydrolysis | Intrabacterial enzymes cleave the ester bond. | Releases the active isonicotinate moiety from its decyl carrier. nih.gov |

| 3. Target Inhibition | The activated isonicotinate moiety inhibits mycolic acid synthesis. | This is the established mechanism of the related drug isoniazid (INH). nih.govoregonstate.education |

| 4. Outcome | Disruption of cell wall integrity. | Leads to bactericidal activity. nih.gov |

Anti-inflammatory Modulatory Pathways (Investigated in non-human models)

While direct investigations into the anti-inflammatory properties of this compound are not extensively documented in current literature, research into its core chemical family—isonicotinic acid derivatives—provides significant insights into potential modulatory pathways. Isonicotinic acid has been identified as a valuable pharmacophoric moiety, and various derivatives have been synthesized and evaluated for their anti-inflammatory potential. nih.gov

Studies have shown that certain isonicotinates exhibit exceptionally high anti-inflammatory and Reactive Oxygen Species (ROS) inhibitory activities. nih.gov For instance, in one study, a synthesized isonicotinate (compound 5) demonstrated an IC₅₀ value of 1.42 ± 0.1 µg/mL, which was eight times more potent than the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) (IC₅₀ 11.2 ± 1.9 µg/mL). nih.gov This suggests a strong potential for compounds based on this scaffold to act as anti-inflammatory agents. nih.gov

The proposed mechanism for this activity often relates to the inhibition of key enzymes in the inflammatory cascade. nih.gov It is theorized that the anti-inflammatory action of these isonicotinoyl compounds may be linked to their inhibitory effect on the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is a central mediator of inflammation and pain, and its inhibition is a hallmark of many NSAIDs. nih.gov In silico molecular docking studies have been conducted on isonicotinic acid derivatives to analyze their binding potential within the COX-2 enzyme cavity, supporting this hypothesis. nih.gov Furthermore, the inhibition of ROS, which are prominent factors in producing inflammation, is another key pathway identified for these compounds. nih.gov

The lipophilicity of the molecule, which would be influenced by the decyl ester chain in this compound, is a factor considered in the synthesis of these derivatives, as it can affect the compound's biological behavior. nih.gov Research has highlighted that even derivatives with lower lipophilicity can show significant anti-inflammatory activity. nih.gov This indicates that the isonicotinoyl motif is a valuable candidate for further studies, including in vivo models, to fully establish its anti-inflammatory potential. nih.gov

Anticancer Mechanisms at the Cellular Level (in vitro investigations)

Direct in vitro anticancer studies specifically focused on this compound are limited in the available scientific literature. However, the broader family of compounds containing the isonicotinate moiety has been investigated for antiproliferative effects, providing a framework for understanding potential mechanisms. These investigations typically employ a range of human cancer cell lines and standardized assays to measure cellular response.

The general methodology for evaluating the anticancer potential of a compound in vitro involves treating cancer cells with the substance and measuring its effect on cell viability and proliferation. Common techniques include the MTT assay and WST-1 test, which determine the metabolic activity of cells as an indicator of their viability. nih.govmdpi.com From these assays, researchers can calculate key parameters like the IC₅₀ value, which is the concentration of a compound required to inhibit the growth of 50% of the cancer cells. nih.gov Another parameter is the GI₅₀ (50% growth inhibition), which measures cytostatic activity. nih.gov

Research on related compounds demonstrates the potential for this chemical class:

Organotin(IV) Compounds: Novel organotin(IV) compounds incorporating isonicotinate moieties were synthesized and tested for their in vitro antiproliferative activity against the mouse colon carcinoma C26 cell line. Preliminary results indicated that these compounds exhibited better activity than the established chemotherapy drug 5-fluorouracil. rsc.org

Gold(III) Complexes: In other research, gold(III) complexes with various ester ligands were tested against several human tumor cell lines, including cervix adenocarcinoma (HeLa) and melanoma (Fem-x). nih.gov These studies help establish the selectivity of a compound by comparing its cytotoxicity toward cancer cells versus non-cancerous cell lines, such as human embryonic lung fibroblasts (MRC-5). nih.gov

Betulonic Acid Amides/Esters: Studies on derivatives of betulonic acid have shown that amides and esters can be more effective inhibitors of cancer cell growth than the parent compound, with activity demonstrated against a range of human cancer lines, including breast cancer (MCF-7) and melanoma (A375). mdpi.com

These studies show that the isonicotinate structure can be a component of larger molecules with significant antiproliferative and cytotoxic effects on cancer cells. The mechanism often involves inducing apoptosis (programmed cell death) in a time-dependent manner. nih.gov Further research would be necessary to determine if this compound itself possesses such activities.

| Compound Class | Cell Line(s) | Observed Effect | Reference |

| Organotin(IV) with Isonicotinate | Mouse Colon Carcinoma (C26) | Better activity than 5-fluorouracil | rsc.org |

| Gold(III) Complexes with Esters | HeLa, Fem-x | High activity and selectivity, induced apoptosis | nih.gov |

| Betulonic Acid Amides/Esters | MCF-7, A375 | Significant cytotoxic effect on cancer cells | mdpi.com |

Insect Behavior Modification Mechanisms (e.g., Thrips attractancy)

This compound has been identified as an effective insect behavior-modifying compound, specifically as an attractant for certain species of thrips (Thysanoptera). researchgate.net Alkyl isonicotinate esters, including the decyl ester, are recognized as being strongly attractive to the onion thrips, Thrips tabaci. researchgate.net This finding is notable because structurally similar compounds, such as ethyl nicotinate (B505614) (an isomer), are not known to be strong attractants for this particular species. researchgate.net

The mechanism of attraction is theorized to be related to the electronic properties of the molecule. It is postulated that electronegative atoms within the structure affect the electron density on the pyridine ring and at the carbonyl group. researchgate.net This modification is believed to increase the binding affinity of the compound at the relevant receptor sites in the insect's sensory organs, thereby triggering an attractive behavioral response. researchgate.net

Research and patent literature have documented the efficacy of various alkyl isonicotinates in attracting thrips. This has led to the development of commercial lures for monitoring and managing pest populations in agricultural and horticultural settings. researchgate.netnih.govmdpi.com Methyl isonicotinate is the most extensively studied compound in this class and has been shown to increase trap capture for at least 12 different thrips species. nih.gov

In comparative tests, this compound was evaluated alongside other straight-chain alkyl isonicotinates for its ability to attract Thrips tabaci. The results demonstrated its effectiveness as part of this broader class of chemical attractants.

| Compound | Attractancy to Thrips tabaci | Reference |

| Methyl isonicotinate | Strong | researchgate.net |

| Ethyl isonicotinate | Strong | researchgate.net |

| Isopropyl isonicotinate | Strong | researchgate.net |

| Propyl isonicotinate | Strong | researchgate.net |

| This compound | Strong | researchgate.net |

The use of these compounds, often in combination with colored sticky traps, enhances the monitoring and capture of economically important pests like the Western Flower Thrips (Frankliniella occidentalis) and onion thrips (Thrips tabaci). researchgate.netmdpi.comresearchgate.net The development of salt forms of these esters has also been explored to create slow-release dispensers, prolonging their effectiveness in the field. researchgate.netrjpbr.comscispace.com

Modulation of Plant Defense Responses and Molecular Mechanisms (e.g., Nicotinate N-methyltransferase in plant immunity)

There is no direct research available that investigates the role of this compound in the modulation of plant defense responses. However, studies on related molecules, particularly isonicotinamide (B137802) and nicotinic acid, suggest that the core isonicotinoyl structure could potentially play a role in plant immunity. Plants possess a sophisticated innate immune system that recognizes potential threats and activates defense mechanisms. scienceopen.com

Research on tobacco cells has shown that isonicotinamide, a closely related derivative, can act as a modulator of plant defense. uj.ac.za Treatment with isonicotinamide was found to induce the activity of phenylalanine ammonia-lyase (a key enzyme in the synthesis of defense compounds) and lead to the accumulation of protective phenolics and sesquiterpenoids. uj.ac.za This suggests that isonicotinamide acts as a "conditioning" agent, preparing the plant to mount a more robust defense response upon subsequent attack by a pathogen. uj.ac.za

Furthermore, the pyridine alkaloid nicotine (B1678760), which is biosynthesized in plants from nicotinic acid (an isomer of isonicotinic acid), is a well-established plant defense trait. plos.orgnih.gov Studies using transgenic tobacco plants unable to produce nicotine demonstrated that these plants suffered significantly more leaf damage from various native herbivores compared to wild-type plants. plos.orgresearchgate.net This provides strong evidence that nicotinic acid-derived metabolites function as efficient direct defenses in nature. plos.orgresearchgate.net

Plant immune responses can be triggered by the recognition of microbe-associated molecular patterns (MAMPs), which leads to a state of heightened defense readiness. ox.ac.uk Some beneficial soil microbes can also stimulate the plant immune system, a phenomenon known as induced systemic resistance (ISR) or mycorrhiza-induced resistance (MIR), which provides broad-spectrum protection. scienceopen.comnih.govresearchgate.net While the specific role of an enzyme like nicotinate N-methyltransferase in response to this compound is unknown, it is part of the broader metabolic network that plants use to produce defensive compounds derived from nicotinic and isonicotinic acid precursors.

Given that compounds structurally related to the isonicotinate family are involved in conditioning and directly participating in plant defense, it is plausible that exogenously applied this compound could interact with these pathways. However, this remains a subject for future investigation.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and related properties of decyl isonicotinate (B8489971). These ab initio methods provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized molecular geometry of compounds. For decyl isonicotinate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can determine key structural parameters. nih.gov The process involves an iterative optimization to find the lowest energy conformation of the molecule. The resulting data includes precise bond lengths, bond angles, and dihedral angles that characterize the three-dimensional shape of the molecule.

These calculations would reveal the planarity of the pyridine (B92270) ring and the flexible conformation of the decyl chain. The electronic properties, such as the distribution of electron density, can also be mapped, highlighting the electronegative nitrogen and oxygen atoms as regions of higher electron density.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound Calculated by DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (ester) | 1.35 Å |

| C=O (ester) | 1.21 Å | |

| N-C (pyridine) | 1.34 Å | |

| Bond Angle | O-C-O (ester) | 123° |

| C-N-C (pyridine) | 117° |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from a DFT calculation.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties. researchgate.netrsc.orgelsevierpure.com This method is particularly useful for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. princeton.edu For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. iastate.edu These calculations help in understanding the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions, which are characteristic of the pyridine ring and the carbonyl group.

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 4.5 | 275 | 0.25 |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other species. For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the oxygen atoms of the ester group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the pyridine ring, particularly the carbon atoms, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

To gain a more quantitative understanding of reactivity, local reactivity descriptors derived from conceptual DFT, such as Fukui functions, are employed. nih.govnih.gov The Fukui function, f(r), indicates the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov This allows for the precise identification of the most reactive sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attacks. For this compound, the Fukui functions would likely show that the nitrogen atom in the pyridine ring and the carbonyl oxygen are the most probable sites for electrophilic attack, while certain carbon atoms in the pyridine ring are more susceptible to nucleophilic attack.

Table 4: Hypothetical Fukui Function Indices for Selected Atoms in this compound

| Atom | f+(r) (for nucleophilic attack) | f-(r) (for electrophilic attack) |

|---|---|---|

| N (pyridine) | 0.05 | 0.18 |

| C2 (pyridine) | 0.12 | 0.08 |

| C4 (pyridine) | 0.15 | 0.06 |

Note: Higher values indicate greater reactivity for the specified type of attack. The data is hypothetical.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

In Silico Ligand-Target Docking and Binding Predictions

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific in silico ligand-target docking and binding prediction studies focused on this compound. While the methodologies for such computational analyses are well-established and widely applied in drug discovery and molecular biology, their application to this particular chemical compound has not been documented in available research.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein or nucleic acid target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on a force field to estimate the binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

For a hypothetical docking study of this compound, researchers would typically follow these steps:

Preparation of the Ligand Structure: A three-dimensional structure of this compound would be generated and optimized to find its lowest energy conformation.

Selection and Preparation of a Target Protein: A biologically relevant protein target would be chosen, and its 3D structure (usually from X-ray crystallography or NMR spectroscopy) would be prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Docking Simulation: Using software like AutoDock, Glide, or GOLD, the this compound molecule would be docked into the defined binding site of the target protein. The software would explore various poses and score them.

Analysis of Results: The resulting poses would be analyzed to identify the most likely binding mode, the predicted binding affinity (often expressed as a docking score or in kcal/mol), and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.

Without published studies, it is not possible to provide a data table of predicted binding affinities or describe the specific interactions of this compound with any biological target.

Analysis of Non-Covalent Interactions

Similarly, there is no specific research available that details the analysis of non-covalent interactions involving this compound through computational methods. Non-covalent interactions are crucial for understanding molecular recognition, protein folding, and the stability of ligand-protein complexes. These interactions, which include hydrogen bonds, van der Waals forces, π-π stacking, and hydrophobic interactions, are weaker than covalent bonds but collectively play a significant role in determining the structure and function of biological systems.

The analysis of these interactions is often performed using quantum mechanics calculations or specialized software that can visualize and quantify the non-covalent interactions within a molecular system. One common method is the Non-Covalent Interaction (NCI) index, which allows for the visualization of weak interactions in real space based on the electron density and its derivatives. This analysis generates 3D maps that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonds, often color-coded to indicate the type and strength of the interaction.

A theoretical analysis of this compound's non-covalent interactions with a target protein would involve:

Obtaining a Complex Structure: A 3D model of the this compound-protein complex, typically from a molecular docking study, would be required.

Quantum Chemical Calculations: High-level calculations would be performed on the complex to determine the electron density distribution.

NCI Plot Generation and Analysis: The calculated electron density would be used to compute the reduced density gradient, leading to the generation of NCI plots. These plots would reveal the specific atoms and regions of this compound and the protein that are involved in stabilizing non-covalent interactions.

The table below illustrates the types of non-covalent interactions that would be investigated in such a study. However, due to the lack of specific research on this compound, no data can be populated.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues on a Target Protein |

| Hydrogen Bonding | Pyridine nitrogen, Ester carbonyl oxygen | Polar amino acids (e.g., Ser, Thr, Asn, Gln) |

| Hydrophobic Interactions | Decyl alkyl chain | Nonpolar amino acids (e.g., Val, Leu, Ile, Phe) |

| π-π Stacking | Pyridine ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

| van der Waals Forces | Entire molecule | All proximal amino acids |

Without dedicated computational studies, any discussion of the specific non-covalent interaction profile of this compound remains speculative.

Environmental Fate and Degradation Pathways

Biodegradation Studies

Biodegradation refers to the breakdown of organic compounds by microorganisms. Research into the biodegradation of decyl isonicotinate (B8489971) would typically involve assessing its susceptibility to microbial action under different environmental conditions.

Studies on the aerobic and anaerobic degradation rates of decyl isonicotinate would quantify how quickly it is broken down by microorganisms in the presence or absence of oxygen, respectively. While specific data for this compound were not found, general trends indicate that aerobic degradation processes are often more rapid and complete than anaerobic ones for many organic compounds, due to the wider range of metabolic pathways available in the presence of oxygen mdpi.comfrontiersin.org. Anaerobic degradation of organic compounds can proceed at significantly lower rates compared to aerobic counterparts researchgate.net.

Phototransformation Processes

Phototransformation involves the degradation of a chemical compound through exposure to light, particularly ultraviolet (UV) radiation.

In aquatic environments, compounds can undergo direct photolysis (degradation by direct absorption of light) or indirect photolysis (degradation mediated by photosensitizers or reactive species generated by light). Studies on similar compounds suggest that photodegradation can be a significant removal mechanism in surface waters nih.govnih.govjeeng.net. The rate and extent of photodegradation are influenced by factors such as light intensity, water depth, presence of dissolved organic matter, and the compound's absorption spectrum. Photodegradation in atmospheric environments would involve similar photochemical reactions, often initiated by reaction with hydroxyl radicals. Specific data on this compound's photodegradation in these environments were not directly available in the search results. However, research on other pyridine (B92270) derivatives indicates that photochemical processes can lead to fragmentation and transformation of the molecular structure researchgate.net.

Hydrolysis Pathways and Stability in Aqueous Media

Hydrolysis is a chemical reaction where water breaks down a compound. For esters like this compound, hydrolysis typically cleaves the ester bond, yielding the parent acid and alcohol.

The stability of this compound in aqueous media would depend on factors such as pH, temperature, and the presence of catalysts. Esters are generally susceptible to hydrolysis, with rates varying significantly based on their chemical structure and environmental conditions researchgate.netsoton.ac.ukwdh.ac.id. For instance, myristyl nicotinate (B505614), a related ester, showed hydrolysis that followed pseudo-first-order kinetics and was pH-dependent, with faster rates observed at higher temperatures researchgate.net. The half-life of myristyl nicotinate at 25 °C was calculated to be approximately 466.5 days, suggesting a degree of stability under certain conditions researchgate.net.

Environmental Distribution and Transport Mechanisms

The environmental distribution and transport of this compound are governed by its physicochemical properties, such as solubility, vapor pressure, and its tendency to partition between different environmental phases (e.g., water, soil, air).

Key transport mechanisms include:

Advection: Movement of the compound dissolved in bulk water or air currents tecnoscientifica.comhyperwriteai.com.

Dispersion: Spreading and mixing due to turbulence and concentration gradients tecnoscientifica.comhyperwriteai.com.

Sorption/Adsorption: Binding of the compound to soil particles or organic matter, which can retard its movement hyperwriteai.comnih.gov. The distribution coefficient (Kd) is a key parameter here.

Volatilization: Movement from water or soil into the atmosphere, dependent on vapor pressure and Henry's Law constant.

Leaching: Movement through soil profiles into groundwater, influenced by water flow and sorption nih.gov.

Long-range transport: Atmospheric or oceanic transport over significant distances fao.org.

The specific distribution of this compound would depend on its octanol-water partition coefficient (Kow) and its solubility, which influence its tendency to remain in the aqueous phase versus partitioning into organic matter or volatilizing into the air.

Compound List

this compound

Future Research Directions and Broader Academic Implications

Emerging Methodologies in Isonicotinate (B8489971) Compound Research

The synthesis and analysis of isonicotinate esters, including decyl isonicotinate, are benefiting from significant methodological advancements. Modern synthetic chemistry is moving towards more efficient and environmentally friendly processes. For instance, the use of zeolite catalysts under microwave and ultrasound irradiation has been explored for the synthesis of ethyl isonicotinate, suggesting greener pathways that could be adapted for longer-chain esters like this compound. researchgate.net Other novel approaches include the development of one-pot multicomponent syntheses and the use of nanoparticle catalysts, which can increase yield and reduce reaction times. nih.govnih.gov

A key synthetic route involves the reaction of isonicotinoylchloride hydrochloride with the corresponding alcohol (in this case, decyl alcohol) in the presence of a base like triethylamine. nih.gov Variations of this esterification process, potentially using different catalysts or acylation reagents, continue to be an area of research to optimize yield and purity. google.com

In the realm of analytical chemistry, the characterization of isonicotinate compounds has become increasingly sophisticated. Beyond standard spectroscopic techniques, advanced methods are crucial for detailed structural and purity analysis. High-performance liquid chromatography (HPLC) coupled with advanced detectors like mass spectrometry (MS) is essential for separating and identifying complex mixtures and quantifying compounds with high sensitivity and selectivity. iaea.orghovione.com The development of multi-dimensional chromatography and high-resolution mass spectrometry is pushing the boundaries of analysis, allowing for better separation of isoforms and deeper structural insights into compounds like this compound. pharmafocusamerica.com

Potential for Development in Advanced Materials Science (Non-Biological Applications)

The molecular structure of this compound, featuring a polar pyridine-based head and a long, nonpolar decyl tail, makes it an interesting candidate for applications in materials science. This amphiphilic nature is characteristic of molecules that self-assemble into ordered structures, such as liquid crystals. medcraveonline.com

The field of ionic liquid crystals (ILCs) often utilizes molecules with similar structures, such as pyridinium (B92312) or imidazolium (B1220033) cores linked to long alkyl chains. mdpi.com The length of the alkyl chain, typically between 6 and 18 carbons, is a critical factor in the formation of liquid crystal phases. mdpi.com The decyl (C10) chain of this compound falls squarely within this range, suggesting its potential as a mesogen or as a component in liquid crystalline materials. mdpi.com These materials are central to technologies like displays and sensors. rsc.org

Furthermore, pyridine (B92270) derivatives are investigated for their utility in coordination polymers and metal-organic frameworks (MOFs). mdpi.comoup.com The nitrogen atom in the pyridine ring of the isonicotinate moiety can coordinate with metal ions, forming extended networks. The decyl group could influence the packing and dimensionality of these structures, potentially creating porous materials with applications in gas separation or catalysis. st-andrews.ac.uk Pyridine derivatives have also shown promise as corrosion inhibitors for steel, an application where the long alkyl chain could enhance the formation of a protective hydrophobic layer on the metal surface. researchgate.netmdpi.com

Integration of Multi-Omics Approaches for Comprehensive Evaluation

While "multi-omics" (e.g., transcriptomics, proteomics, metabolomics) are traditionally associated with biological systems, the underlying principles and technologies can be adapted for a comprehensive evaluation of chemical compounds like this compound in complex non-biological systems. nih.govmdpi.com For instance, when evaluating the environmental fate and biodegradability of a xenobiotic compound, multi-omics can provide profound insights. researchgate.net

Metabolomics, which profiles small molecules, can be used to identify the degradation products of this compound when exposed to environmental microbes. nih.gov This helps to map its biotransformation pathway and assess the persistence of its byproducts. researchgate.net Proteomics can identify the specific enzymes produced by microorganisms that are responsible for breaking down the compound. researchgate.nettaylorfrancis.com By integrating these datasets, researchers can build a complete picture of how the compound is transformed in the environment. nih.gov This approach is crucial for environmental risk assessment and for developing bioremediation strategies. nih.govresearchgate.net

The application of multi-omics can thus facilitate a more complete understanding of a compound's lifecycle and interactions beyond its initial application, which is essential for sustainable chemical design. nih.govnih.gov

Interdisciplinary Research Opportunities and Collaborations

The full potential of this compound and related functional molecules can only be unlocked through robust interdisciplinary collaboration. The journey from molecular design to real-world application requires expertise from multiple scientific fields. kit.eduresearchgate.net

This collaborative framework begins with synthetic chemists who design and create the molecule. chemscene.com Their work is informed by computational chemists who can model the properties of the molecule before it is even made. Material scientists and chemical engineers then characterize the physical properties of the compound, exploring its potential in applications like liquid crystals, polymers, or coatings. st-andrews.ac.ukuva.nlox.ac.uk Should the material have environmental implications, environmental scientists and microbiologists would study its fate, transport, and degradation, potentially using the multi-omics approaches described previously. researchgate.net

This "molecule-to-materials" approach, built on a foundation of active collaboration between academic and industrial partners, accelerates innovation. kit.eduresearchgate.net Sharing knowledge, specialized skills, and instrumentation across disciplines such as chemistry, materials science, and environmental science is crucial for tackling complex challenges and translating fundamental research into technologically relevant materials. st-andrews.ac.ukkit.edu

常见问题

What are the optimal synthetic routes for decyl isonicotinate, and how can purity be validated?

Category: Basic Research Question

Methodological Answer:

this compound can be synthesized via esterification of isonicotinic acid with decyl alcohol, using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key steps include:

- Reagent Ratios: Optimize molar ratios (e.g., 1:1.2 acid:alcohol) to maximize yield .

- Catalyst Selection: Compare traditional catalysts (H₂SO₄) with greener alternatives (lipases) to reduce by-products .

- Purity Validation: Use HPLC for quantification, NMR for structural confirmation, and GC-MS to detect residual solvents .

How does the ester chain length in this compound influence its biological activity compared to shorter-chain alkyl esters?

Category: Advanced Research Question

Methodological Answer:

Comparative studies require:

- Structural Analogues: Synthesize esters with varying chain lengths (e.g., octyl, dodecyl) .

- In-Vitro Assays: Test antimicrobial efficacy using standardized protocols (e.g., broth microdilution for MIC determination) .

- Statistical Analysis: Apply ANOVA to assess significance across chain lengths, controlling for variables like pH and temperature .

How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

Category: Data Contradiction Analysis

Methodological Answer:

Address discrepancies through:

- Standardized Protocols: Replicate experiments using identical conditions (solvent purity, temperature) .

- Meta-Analysis: Aggregate data from peer-reviewed studies and apply regression models to identify outlier methodologies .

- Advanced Characterization: Use dynamic light scattering (DLS) for solubility studies and octanol-water partitioning for logP validation .

What in-vitro models are appropriate for assessing the antimicrobial efficacy of this compound?

Category: Experimental Design

Methodological Answer:

Select models based on target pathogens:

- Bacterial Strains: Use ATCC reference strains (e.g., S. aureus ATCC 25923) in agar diffusion assays .

- Fungal Models: Employ C. albicans biofilms in 96-well plates with resazurin viability staining .

- Replication: Perform ≥3 independent replicates per assay to ensure statistical power .

What spectroscopic techniques are most effective in studying this compound’s interaction with bacterial membranes?

Category: Mechanistic Studies

Methodological Answer:

Combine techniques for multi-modal insights:

- FTIR: Identify functional group interactions (e.g., ester carbonyl stretching at ~1740 cm⁻¹) .

- Fluorescence Spectroscopy: Use membrane probes (e.g., Laurdan) to assess lipid bilayer disruption .

- SEM/TEM: Visualize morphological changes in bacterial membranes post-treatment .

How can the environmental stability of this compound be evaluated under varying pH and UV exposure?

Category: Advanced Research Question

Methodological Answer:

Design accelerated stability studies:

- pH Stability: Incubate samples in buffers (pH 3–9) and monitor degradation via UV-Vis spectroscopy .

- Photostability: Expose to UV light (λ=254 nm) in a solar simulator, quantifying breakdown products with LC-MS .

- Kinetic Modeling: Use Arrhenius equations to predict shelf-life under ambient conditions .

What ethical considerations apply to in-vivo toxicity studies of this compound?

Category: Experimental Design

Methodological Answer:

Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Animal Models: Follow IACUC guidelines for dose ranges and humane endpoints .

- Alternatives: Prioritize in silico tools (e.g., OECD QSAR Toolbox) for preliminary toxicity screening .

- Data Transparency: Report negative results to avoid publication bias .

How can computational methods predict the QSAR (Quantitative Structure-Activity Relationship) of this compound derivatives?

Category: Advanced Research Question

Methodological Answer:

Leverage molecular modeling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。